molecular formula C13H8N2O2 B8815328 6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione CAS No. 6538-81-4

6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No. B8815328
Key on ui cas rn: 6538-81-4
M. Wt: 224.21 g/mol
InChI Key: VGKYIBIMEHQYDG-UHFFFAOYSA-N
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Patent
US07402580B2

Procedure details

To a solution of 2,3-pyridinedicarboxylic acid anhydride (19.4 g) in tetrahydrofuran (260 mL) was added aniline (11.8 mL) and the mixture was refluxed 2 hours. The reaction mixture was concentrated. Acetic anhydride (65 mL) was added to the reaction mixture, which was refluxed for 1.5 hours. After cooling in ice bath, the reaction mixture was poured in ice water (200 mL) and stirred for 1 hours. The precipitate was collected by filtration. It was washed with water and then washed with ethanol on heating to give the title compound (20.9 g) having the following physical data.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]2[C:7]([O:9][C:10](=[O:11])[C:2]=12)=O.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>O1CCCC1>[C:13]1([N:12]2[C:7](=[O:9])[C:3]3[C:2](=[N:1][CH:6]=[CH:5][CH:4]=3)[C:10]2=[O:11])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
N1=C2C(=CC=C1)C(=O)OC2=O
Name
Quantity
11.8 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
260 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
Acetic anhydride (65 mL) was added to the reaction mixture, which
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in ice bath
ADDITION
Type
ADDITION
Details
the reaction mixture was poured in ice water (200 mL)
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
It was washed with water
WASH
Type
WASH
Details
washed with ethanol
TEMPERATURE
Type
TEMPERATURE
Details
on heating

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(C2=NC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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